N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide can be compared with other piperidine derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: These compounds also exhibit anti-inflammatory properties and have similar synthetic routes.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound shows good analgesic activity and is used in similar therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H25ClN2O2 |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-12-6-5-11-18(19)20(24-13-7-2-8-14-24)15-23-21(25)16-26-17-9-3-1-4-10-17/h1,3-6,9-12,20H,2,7-8,13-16H2,(H,23,25) |
InChI Key |
HERTXYUJTAOSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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